![molecular formula C14H19BrO B13223715 ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13223715.png)
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: is an organic compound with the molecular formula C14H19BrO. This compound features a benzene ring substituted with a propoxy group, which is further substituted with a cyclopropyl group containing a bromomethyl substituent. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via the reaction of an alkene with a carbene precursor.
Bromomethylation: The cyclopropyl group is then bromomethylated using bromine or other brominating agents.
Attachment to Benzene Ring: The bromomethylcyclopropyl group is then attached to the benzene ring through a nucleophilic substitution reaction involving a propoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclopropyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or aldehydes.
Reduction Products: Reduction typically yields the corresponding methyl derivative.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that interact with specific biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may find applications in the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism by which ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
- ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Iodomethyl)cyclopropyl]propoxy}methyl)benzene
- ({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene
Comparison:
- Reactivity: The bromomethyl derivative is generally more reactive than its chloromethyl and iodomethyl counterparts due to the nature of the bromine atom.
- Applications: While all these compounds can be used as synthetic intermediates, the specific applications may vary based on their reactivity and the nature of the substituents.
- Uniqueness: The presence of the bromomethyl group in ({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene provides unique reactivity patterns, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C14H19BrO |
|---|---|
Poids moléculaire |
283.20 g/mol |
Nom IUPAC |
3-[1-(bromomethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19BrO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clé InChI |
BJHITJGXDIVCAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CCCOCC2=CC=CC=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Azaspiro[2.5]octan-2-yl)-5-methyl-1,3,4-oxadiazole;carbonic acid](/img/structure/B13223632.png)
![1-[3-(Morpholin-4-yl)-1H-1,2,4-triazol-5-yl]cyclopropan-1-amine](/img/structure/B13223639.png)
![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B13223649.png)
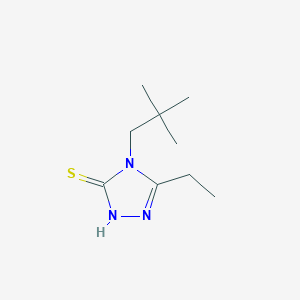
![3-[(Thiophen-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13223658.png)
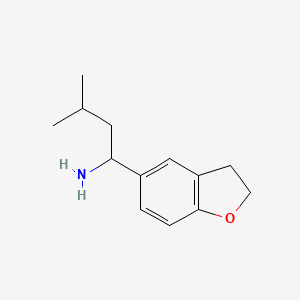
![3-Amino-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B13223660.png)
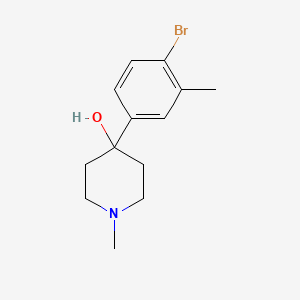
amine](/img/structure/B13223675.png)
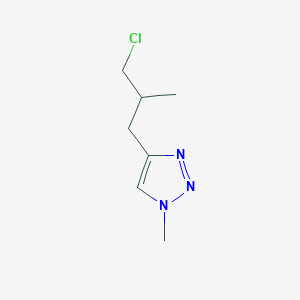
![8-[4-(Propan-2-yl)phenyl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13223695.png)
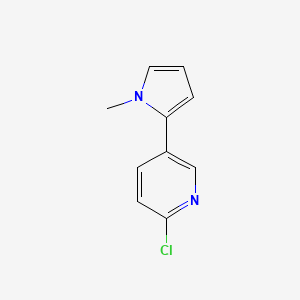
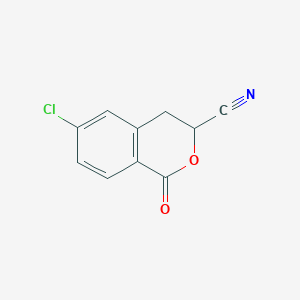
![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-hydroxy-1lambda6-thiane-1,1-dione](/img/structure/B13223706.png)
